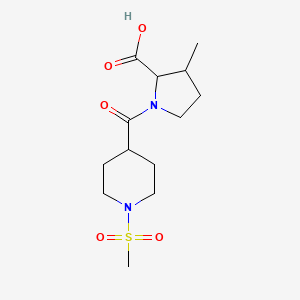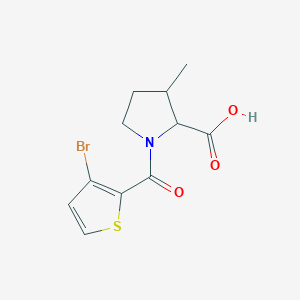![molecular formula C15H12N2O2 B6628063 N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
N-[2-(3-cyanophenoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-cyanophenoxy)phenyl]acetamide, also known as CAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CAP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
The exact mechanism of action of N-[2-(3-cyanophenoxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-[2-(3-cyanophenoxy)phenyl]acetamide may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
Studies have shown that N-[2-(3-cyanophenoxy)phenyl]acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro. N-[2-(3-cyanophenoxy)phenyl]acetamide has low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-cyanophenoxy)phenyl]acetamide has several advantages for laboratory experiments. It is easily synthesized and has low toxicity, making it safe to handle. However, its low solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(3-cyanophenoxy)phenyl]acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits the growth of cancer cells. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its efficacy in treating various inflammatory and pain conditions in humans. Finally, N-[2-(3-cyanophenoxy)phenyl]acetamide's antimicrobial properties make it a potential candidate for the development of new antibiotics, and further research in this area is warranted.
Synthesemethoden
The synthesis of N-[2-(3-cyanophenoxy)phenyl]acetamide is a multi-step process that involves the reaction of 3-cyanophenol with 2-bromoanisole to form 2-(3-cyanophenoxy)phenyl bromide. This intermediate is then reacted with sodium acetate in acetic acid to produce N-[2-(3-cyanophenoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-cyanophenoxy)phenyl]acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells. In addition, N-[2-(3-cyanophenoxy)phenyl]acetamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[2-(3-cyanophenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11(18)17-14-7-2-3-8-15(14)19-13-6-4-5-12(9-13)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUSNSSRYIARKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)


![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)


![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)
![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)